molecular formula C31H25Cl2NO5 B557364 Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh CAS No. 112402-12-7

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh

Cat. No. B557364
M. Wt: 562,42 g/mole
InChI Key: ZOUABXSNYLWHTP-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” is a chemical compound with the CAS number 112402-12-7 . Its molecular formula is C31H25Cl2NO5 , and it has a molecular weight of 562.44 g/mole .


Molecular Structure Analysis

The molecular structure of “Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” can be represented by the SMILES string: O=C(NC@H=O)CC1=CC=C(OCC2=C(Cl)C=CC=C2Cl)C=C1)OCC(C3=C4C=CC=C3)C5=C4C=CC=C5 .


Physical And Chemical Properties Analysis

“Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh” is a solid compound . It has a functional group Fmoc .

Scientific Research Applications

Phosphate Protecting Groups for Peptide Synthesis

Fmoc derivatives, including Fmoc-Tyr(2,6-Dichloro-Bzl)-OH, have been utilized in the synthesis of phosphotyrosine-containing peptides. These derivatives prove to be stable and effective in the context of peptide synthesis, particularly when dealing with phosphate protecting groups (Ueki et al., 1996).

Hydrogel Formation for Drug Delivery

Fmoc-Tyr(2,6-Dichloro-Bzl)-OH plays a role in the formation of hydrogels, especially in combination with other amino acid derivatives. These hydrogels, which incorporate carbon nanomaterials, have significant potential in drug delivery systems. Their structural properties and ability to release drugs under specific conditions like near-infrared light irradiation make them valuable in pharmaceutical applications (Guilbaud-Chéreau et al., 2019).

Solid-Phase Glycopeptide Synthesis

The synthesis of glycosylated tyrosine derivatives, including those involving Fmoc-Tyr(2,6-Dichloro-Bzl)-OH, is critical for solid-phase glycopeptide synthesis. These derivatives are instrumental in creating building blocks for peptides, demonstrating the versatility of Fmoc-Tyr(2,6-Dichloro-Bzl)-OH in peptide chemistry (Jensen et al., 1993).

Synthesis of Novel Peptide Analogs

Fmoc-Tyr(2,6-Dichloro-Bzl)-OH has been used in the synthesis of novel peptide analogs. The derivative's compatibility with other amino acids in peptide chains facilitates the creation of diverse peptide structures with potential applications in biochemistry and medicinal chemistry (Shi, 2007).

Phosphotyrosine-Containing Peptides

The compound is also utilized in the synthesis of phosphotyrosine-containing peptides, highlighting its role in the study of phosphorylation and its effects on peptide function. Such peptides are relevant in understanding protein interactions and enzyme activities (Paquet et al., 2009).

Safety And Hazards

The compound is classified as Aquatic Chronic 4 according to its hazard statements . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUABXSNYLWHTP-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634731
Record name O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh

CAS RN

112402-12-7
Record name O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.